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Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

Get Quote

Drug Profile and Regulatory Status

Attribute Description

WHO Essential Medicine Status Listed for depressive disorders [1]

FDA-Approved Indication Treatment of depression in adults (18 years and older) [1] [2]

Drug Class Selective Serotonin Reuptake Inhibitor (SSRI) [1] [3] [2]

Year of FDA Approval 1998 [1] [3]

Common Brand Names Celexa, Cipramil [3]

Pharmacology and Mechanism of Action

Citalopram's therapeutic effect is primarily through potentiation of serotonergic activity in the central

nervous system.

Primary Mechanism: Potent and selective inhibition of neuronal serotonin (5-HT) reuptake at the
presynaptic membrane via the serotonin transporter (SLC6A4). This increases serotonin availability in
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the synaptic cleft [1] [2].

Selectivity: It has minimal effects on the reuptake of norepinephrine and dopamine and has no
significant affinity for muscarinic, histaminergic, GABAergic, or adrenergic receptors [1] [2].

Neurotrophic Hypothesis: Chronic administration is associated with increased expression of Brain-
Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex, countering the

neuronal loss hypothesized in depression [1].

The diagram below illustrates the metabolic pathway of citalopram.
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Pharmacokinetic Profile at a Glance

Parameter Details

Bioavailability ~80% [1] [3]

Time to Peak
Concentration

~4 hours [3]

Protein Binding <80% [3] [2]
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Parameter Details

Half-Life ~35 hours (24-48 hour range) [1] [3]

Primary Metabolizing
Enzymes

CYP3A4 and CYP2C19 [1] [2]

Active Metabolites Demethylcitalopram (DCT) and Didesmethylcitalopram (DDCT); minimal

activity [3] [2]

Route of Elimination Primarily hepatic; ~12-23% of unchanged drug excreted in urine [2]

Key Safety and Tolerability Considerations

Category Details

Most Common
Adverse Effects

Nausea, drowsiness, insomnia, dry mouth, increased sweating, constipation,

diarrhea, sexual dysfunction (dose-dependent) [1] [4]

Boxed Warning Suicidality: Increased risk of suicidal thinking and behavior in children,

adolescents, and young adults (<24 years) [1] [4] [5]

Serious Adverse
Effects

QT Prolongation: Dose-dependent; max dose 40 mg/day (20 mg for >60 yrs,

hepatic impairment) [1] [5]. Serotonin Syndrome, Hyponatremia/SIADH
(especially in elderly) [1]

Major Drug
Interactions

Contraindicated with MAOIs (risk of serotonin syndrome). CYP2C19 inhibitors
(e.g., omeprazole) increase citalopram exposure. Drugs that prolong QT
interval (e.g., pimozide) [1] [4] [5]

Pregnancy &
Lactation

Pregnancy: Risks of persistent pulmonary hypertension (PPHN) and poor

neonatal adaptation [1]. Lactation: Citalopram is present in breast milk; monitor
infant for drowsiness, feeding difficulties [1]

Dosing and Administration Guidelines
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Adult Depression (<60 years): Start at 20 mg once daily; may increase to 40 mg daily after at least

one week [1] [5].
Dosage Limitations: Maximum dose is 40 mg/day due to QT prolongation risk. For patients >60

years, those with hepatic impairment, or poor CYP2C19 metabolizers, the maximum recommended
dose is 20 mg/day [1] [5].

Administration: Can be taken with or without food [4]. Onset of antidepressant effect is typically 1-4
weeks, with full response potentially taking 8-12 weeks [1] [4].

Discontinuation: Taper gradually to avoid withdrawal symptoms such as dizziness, nausea, and
sensory disturbances [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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